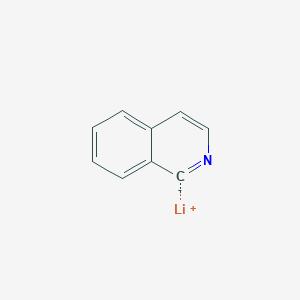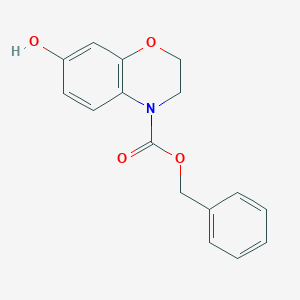
lithium;1H-isoquinolin-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1H-isoquinolin-1-ide is a compound that combines lithium with the 1H-isoquinolin-1-ide moiety. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. They are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of lithium;1H-isoquinolin-1-ide typically involves the lithiation of isoquinoline derivatives. One common method is the halogen-lithium exchange reaction, where a halogenated isoquinoline is treated with an organolithium reagent such as butyllithium in a suitable solvent like diethyl ether at low temperatures . Another approach involves the direct deprotonation of isoquinoline using a strong base like lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures .
Chemical Reactions Analysis
Lithium;1H-isoquinolin-1-ide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form isoquinolin-1(2H)-one derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles to form various substituted isoquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions are isoquinolin-1(2H)-one, tetrahydroisoquinoline, and substituted isoquinolines .
Scientific Research Applications
Lithium;1H-isoquinolin-1-ide has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium;1H-isoquinolin-1-ide involves its interaction with various molecular targets and pathways. One of the primary targets is glycogen synthase kinase-3 (GSK-3), which is inhibited by lithium ions . This inhibition leads to the modulation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation . Additionally, lithium ions can inhibit inositol monophosphatase, affecting the phosphoinositide signaling pathway .
Comparison with Similar Compounds
Lithium;1H-isoquinolin-1-ide can be compared with other similar compounds such as:
Isoquinoline: The parent compound, which lacks the lithium ion.
Quinoline: A structurally similar compound with a nitrogen atom at a different position in the ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
The uniqueness of this compound lies in its combination of lithium with the isoquinoline structure, which imparts distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
65751-84-0 |
|---|---|
Molecular Formula |
C9H6LiN |
Molecular Weight |
135.1 g/mol |
IUPAC Name |
lithium;1H-isoquinolin-1-ide |
InChI |
InChI=1S/C9H6N.Li/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-6H;/q-1;+1 |
InChI Key |
VJZLYNKDZSNDNQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C2[C-]=NC=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl-(4-piperazin-1-yl-[1,3,5]triazin-2-yl)-amine](/img/structure/B8477139.png)
![[2-(2-Methoxyphenyl)ethoxy]acetic acid](/img/structure/B8477146.png)
![6-Cyclobutyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B8477168.png)

![3-(3-Methoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8477181.png)






![[3-Bromo-4-(1,3-oxazol-5-yl)phenyl]methanol](/img/structure/B8477230.png)

